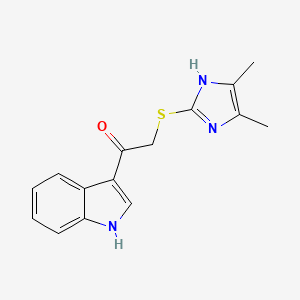

2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-9-10(2)18-15(17-9)20-8-14(19)12-7-16-13-6-4-3-5-11(12)13/h3-7,16H,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCHMFPUNVHNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)SCC(=O)C2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and indole precursors. The imidazole derivative can be synthesized through the condensation of glyoxal with ammonia and acetone, followed by methylation. The indole derivative can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

The key step in the synthesis is the formation of the thioether linkage between the imidazole and indole moieties. This can be achieved by reacting the imidazole derivative with a suitable thiol reagent, followed by coupling with the indole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Optimized Reaction Conditions

Reactivity and Functional Group Transformations

The compound’s reactivity is driven by its imidazole, indole, and thioether groups:

Imidazole Reactivity

-

Electrophilic Substitution : The imidazole ring undergoes halogenation or nitration at the C2 position due to electron-rich nitrogen atoms .

-

Coordination Chemistry : The N3 atom participates in metal coordination, forming complexes with transition metals like Cu(II) or Zn(II) .

Indole Reactivity

-

C3 Position Reactivity : The indole’s C3 carbon is susceptible to oxidation, forming indole-3-carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄) .

Thioether and Ethanone Reactivity

Biological Activity Correlations

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

-

Hydrolytic Degradation : Susceptible to hydrolysis in acidic/basic conditions, cleaving the thioether bond .

Future Research Directions

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone exhibit notable antimicrobial properties. For instance, a study evaluated a series of derivatives for their antibacterial activity against various pathogens. The results indicated that increasing concentrations of these compounds resulted in larger zones of inhibition, suggesting effective antibacterial activity at higher doses .

Table 1: Antimicrobial Activity Data

| Compound Name | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | 1 | 10 |

| Compound B | 2 | 15 |

| Compound C | 2.5 | 20 |

Anticancer Potential

The anticancer properties of this compound have also been explored through molecular docking studies. For example, a study investigated the interaction of related compounds with DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding energy calculated for the interactions indicated strong affinity and possible inhibition of the enzyme, which could be leveraged for developing anticancer therapies .

Table 2: Molecular Docking Results

| Ligand Name | Protein Target | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| Ligand X | DNA Gyrase | -7.0 | Hydrogen Bond |

| Ligand Y | DNA Gyrase | -6.5 | Van der Waals Forces |

Case Study 1: Synthesis and Evaluation

In a comprehensive study, researchers synthesized various derivatives based on the indole and imidazole frameworks and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial testing against standard bacterial strains, revealing that some derivatives exhibited significant inhibitory effects .

Case Study 2: Structure-Activity Relationship Analysis

Another pivotal study focused on the structure-activity relationship (SAR) of compounds related to 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone. By modifying functional groups on the indole ring and evaluating their effects on biological activity, researchers identified key structural features that enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, while the imidazole moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

a) 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone Derivatives

- Structure : These derivatives (e.g., compounds 6a–6f in ) replace the indole moiety with substituted phenyl groups and incorporate a triphenylimidazole core.

- Triphenylimidazole derivatives exhibit higher molecular weights (421–474 g/mol vs. ~287 g/mol for the target) due to bulkier substituents .

- Physicochemical Properties: Property Target Compound Compound 6a () Molecular Weight ~287 g/mol 459.54 g/mol Melting Point Not reported 120–125°C Synthetic Yield Not reported 35%

b) 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one

Functional Group Variations

Comparison with Other Methods

- TDAE Methodology: Used in for nitroimidazole derivatives; this reductive approach is less relevant to the target’s non-nitro structure .

Biological Activity

2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone, also known by its CAS number 1417359-08-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antibacterial, antifungal, and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

A study investigated the antibacterial and antifungal properties of various derivatives of imidazole-thio compounds, including 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone. The results demonstrated that the compound showed significant antifungal activity compared to its antibacterial effects. Specifically, the antifungal activity was higher than that observed for antibacterial and anticancer activities .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In one study, derivatives were tested against several cancer cell lines. The results indicated that some compounds exhibited promising cytotoxic effects with IC50 values in the micromolar range. The presence of specific functional groups was crucial for enhanced activity against cancer cells .

Case Study 1: Anticancer Evaluation

In a study focused on the synthesis and evaluation of substituted imidazole-thio compounds, it was found that certain derivatives exhibited notable cytotoxicity against human cancer cell lines. For instance, compounds were tested using the Brine-Shrimp lethality assay to assess toxicity alongside anticancer efficacy. The findings suggested that modifications in the imidazole ring significantly influenced the biological activity .

Case Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal properties of imidazole-thio derivatives, including our compound of interest. The study reported that specific substitutions on the imidazole ring enhanced antifungal activity against Candida albicans and other fungal strains. The structure-activity relationship (SAR) analysis revealed that electron-donating groups at certain positions were beneficial for increasing antifungal potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Functional Groups : The presence of methyl groups in the imidazole ring enhances biological activity.

- Indole Moiety : The indole structure contributes to increased cytotoxicity against cancer cells.

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 10–30 | Effective against multiple cell lines |

| Compound B | Antifungal | <20 | High potency against Candida species |

| Compound C | Antibacterial | >50 | Lower efficacy compared to antifungal activity |

Q & A

Basic: What are the key synthetic strategies for preparing 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone?

Methodological Answer:

The synthesis typically involves coupling thiol-containing imidazole derivatives with indole-based ketones. A common approach includes:

- Sulfhydryl Functionalization: React 4,5-dimethyl-1H-imidazole-2-thiol with a halogenated indole-3-ethanone precursor under basic conditions (e.g., NaH in THF) to form the thioether linkage .

- Purification: Use flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol mixtures) to isolate the product, achieving yields of 40–95% depending on substituents .

Key Considerations: Optimize reaction time and temperature to minimize byproducts like disulfides or over-alkylation.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze and NMR spectra to verify thioether linkage (δ ~2.8–3.2 ppm for SCH) and indole/imidazole aromatic protons .

- X-ray Crystallography: Resolve single-crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between imidazole N-H and carbonyl groups) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

Advanced: How do electronic properties of the imidazole and indole moieties influence reactivity in derivatization?

Methodological Answer:

The electron-rich imidazole ring (due to methyl substituents at 4,5-positions) enhances nucleophilicity at the sulfur atom, facilitating alkylation or acylation reactions. Conversely, the indole’s electron-withdrawing ketone group directs electrophilic substitutions to the 2- or 5-positions of the indole core. Computational studies (e.g., DFT at the 6-31G(d,p) level) can predict reactive sites by mapping electrostatic potential surfaces .

Advanced: What experimental designs are recommended for evaluating antiproliferative activity of this compound?

Methodological Answer:

- In Vitro Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., cisplatin) and dose-response curves .

- Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate targets via Western blotting (e.g., caspase-3, Bcl-2) .

- SAR Analysis: Synthesize analogs with varied substituents on imidazole (e.g., halogens) or indole (e.g., methoxy groups) to correlate structural features with activity .

Advanced: How should researchers address contradictory data in reported biological activities?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (cell line passage number, serum concentration, incubation time) .

- Solubility and Stability: Pre-test compound solubility in DMSO/PBS and monitor degradation via HPLC. Use fresh stock solutions to avoid artifacts .

- Meta-Analysis: Compare data across studies while accounting for differences in derivative structures (e.g., substituent effects on bioavailability) .

Basic: What purification techniques are most effective for this compound?

Methodological Answer:

- Flash Chromatography: Employ silica gel columns with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate polar byproducts .

- Recrystallization: Use methanol/water mixtures (7:3 ratio) for high-purity crystals. Monitor purity via melting point analysis and TLC (R ~0.3–0.5 in ethyl acetate) .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to predict logP, BBB permeability, and CYP450 interactions. Optimize substituents to reduce logP (e.g., replace methyl with polar groups) .

- Docking Studies: Simulate binding to target proteins (e.g., tubulin or kinases) using AutoDock Vina. Prioritize analogs with higher binding scores and favorable hydrogen-bonding interactions .

Basic: What spectroscopic red flags indicate synthetic impurities?

Methodological Answer:

- NMR Peaks: Extra signals at δ ~1.2 ppm (unreacted methyl groups) or δ ~7.5–8.5 ppm (oxidized sulfur byproducts).

- IR Absorptions: Unexpected peaks at ~1700 cm (unreacted carbonyls) or ~2550 cm (free thiols) .

- HPLC Traces: Secondary peaks with retention times ±0.5 min from the main product indicate incomplete purification .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetates) at the imidazole N-H position to reduce metabolic degradation .

- Formulation: Encapsulate in liposomes or PEGylated nanoparticles to improve solubility and prolong half-life .

- pH Optimization: Test stability across pH 4–8 (simulating gastrointestinal and plasma environments) using UV-Vis spectroscopy .

Advanced: How can researchers validate the thioether linkage’s role in bioactivity?

Methodological Answer:

- Isosteric Replacement: Synthesize analogs with ether (–O–) or sulfone (–SO–) linkages and compare bioactivity .

- SAR Studies: Correlate thioether presence/absence with IC shifts in antiproliferative assays .

- Computational Analysis: Calculate bond dissociation energies (BDEs) to assess the sulfur atom’s contribution to redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.